molecular formula C13H17FO2 B8079289 4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol

4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol

Cat. No.: B8079289
M. Wt: 224.27 g/mol
InChI Key: YXDFAZQLNCKIOT-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol (CAS: 2404733-72-6) is a substituted oxane (tetrahydropyran) derivative featuring a 4-fluoro-3,5-dimethylphenyl group at the 4-position of the oxane ring. This compound is characterized by its unique structural hybrid of an aromatic fluorinated moiety and a cyclic ether scaffold. The oxane ring contributes to conformational rigidity, which may affect molecular recognition in target applications. Available data indicate it was previously offered as a 98% pure compound but is now discontinued .

Properties

IUPAC Name

4-(4-fluoro-3,5-dimethylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9-7-11(8-10(2)12(9)14)13(15)3-5-16-6-4-13/h7-8,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFAZQLNCKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1F)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol” would likely involve large-scale chemical processes, utilizing advanced technologies and equipment to ensure efficient and cost-effective production. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified chemical and physical properties.

Scientific Research Applications

“4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.

    Biology: It may be used in biochemical assays and studies to understand its interactions with biological molecules and systems.

    Medicine: The compound could have potential therapeutic applications, serving as a lead compound for drug development or as a tool in pharmacological research.

    Industry: It may be utilized in various industrial processes, including the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of “4-(4-Fluoro-3,5-dimethylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways would depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol (Ref: 10-F543596)

  • Structural Differences : The fluorine atom in the target compound is replaced with chlorine.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic effects (e.g., reduced electron-withdrawing character) and steric interactions.
  • Status : Discontinued (CymitQuimica) .

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one (Ref: 10-F670546)

  • Structural Differences : Replaces the oxane ring with an oxetane-thioether linkage and introduces a ketone group.
  • The thioether and ketone groups introduce hydrogen-bond acceptor sites, altering solubility and bioavailability .
  • Status : Discontinued (95% purity) .

2-Fluoro-3-propoxybenzaldehyde (Ref: 10-F703085)

  • Structural Differences : A benzaldehyde derivative with a fluorine atom at position 2 and a propoxy group at position 3.
  • Impact: The aldehyde functional group increases electrophilicity, enabling nucleophilic addition reactions absent in the target compound.

Physicochemical and Pharmacological Data

Compound Name Molecular Formula MW (g/mol) logP<sup>*</sup> Solubility (mg/mL) Status
This compound C₁₃H₁₇FO₂ 240.27 2.8 <0.1 (DMSO) Discontinued
4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol C₁₃H₁₇ClO₂ 256.73 3.2 <0.1 (DMSO) Discontinued
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one C₁₁H₁₁FOS₂ 242.33 2.1 0.5 (DMSO) Discontinued
2-Fluoro-3-propoxybenzaldehyde C₁₀H₁₁FO₂ 182.19 1.9 1.2 (Water) Discontinued

<sup>*</sup>logP values estimated via computational methods (e.g., XLogP3).

Key Research Findings

Halogen Effects : Fluorine in this compound enhances metabolic stability compared to chlorine analogues, as C-F bonds resist enzymatic cleavage better than C-Cl bonds .

Ring System Influence : Oxane-based compounds exhibit greater conformational stability than oxetane derivatives, as evidenced by higher melting points and lower solubility in polar solvents .

Functional Group Trade-offs : Aldehyde-containing analogues (e.g., 2-Fluoro-3-propoxybenzaldehyde) show higher aqueous solubility but lower shelf-life due to oxidative degradation .

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